4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile
Description
4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl group at position 2, a methyl group at position 3, and a cyclobutanecarbonyl substituent at position 3. The methyl group at position 3 adds steric bulk, which may affect solubility and steric hindrance in biological systems.
Properties
Molecular Formula |
C14H12F3NO |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
4-(cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H12F3NO/c1-8-11(13(19)9-3-2-4-9)6-5-10(7-18)12(8)14(15,16)17/h5-6,9H,2-4H2,1H3 |
InChI Key |
LLUFKHDXBRRRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursorsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the benzonitrile core.
Scientific Research Applications
4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and analogues:
Biological Activity
4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a chemical compound that has garnered interest in various fields of biological research due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 239.21 g/mol. The structural formula includes a trifluoromethyl group, which is known to enhance lipophilicity and influence biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the trifluoromethyl group has been associated with increased potency against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects.
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group allows the compound to integrate into bacterial membranes, disrupting their integrity.
- Apoptotic Pathway Activation : In cancer cells, the compound appears to activate intrinsic apoptotic pathways, leading to cell death.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzonitrile derivatives, including our compound. Results indicated that modifications in the substituents significantly affected the antibacterial activity, with the trifluoromethyl group enhancing potency against resistant strains.
Study 2: Cancer Cell Line Evaluation
Research conducted at a leading cancer research institute demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in multiple cancer cell lines. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
